2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake and inducing the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . The compound has also been demonstrated to act as a nonselective serotonin receptor agonist .
Biochemical Pathways
The compound affects the serotonergic pathways in the central nervous system . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, it increases the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action .
Result of Action
The compound’s action on the serotonin receptors and its influence on the concentration of monoamine neurotransmitters can lead to a variety of effects. It is often mixed with stimulant piperazine derivatives such as benzylpiperazine (bzp) for a combined effect .
Biochemical Analysis
Biochemical Properties
The compound 2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione interacts with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors . This binding can lead to activation or blockade of these receptors, influencing various cellular processes .
Properties
IUPAC Name |
2-[2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-34-21-10-8-19(9-11-21)24(31)18-29-14-12-28(13-15-29)16-17-30-26(32)22-6-2-4-20-5-3-7-23(25(20)22)27(30)33/h2-11H,12-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWAUXBOJIJLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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